5-Fold Superiority in Dopamine-D2-Receptor-Affinity-of-Derived-Antiemetic-Agents
The 6-methoxy-substituted benzotriazole-5-carboxylic acid scaffold provides a 5-fold increase in dopamine D2 receptor binding affinity in its derived amide (alizapride) compared to the 6-hydroxy-substituted analog. This is a direct head-to-head functional comparison of the pharmacophoric consequences of the building block choice [1][2].
| Evidence Dimension | Dopamine D2 receptor binding affinity (IC50) of final amide derivative |
|---|---|
| Target Compound Data | IC50 = 200 nM (Alizapride; 6-Methoxy-1H-benzotriazole-5-carboxylic acid (1-allyl-pyrrolidin-2-ylmethyl)-amide) |
| Comparator Or Baseline | IC50 = 1000 nM (6-Hydroxy-1H-benzotriazole-5-carboxylic acid (1-allyl-pyrrolidin-2-ylmethyl)-amide) |
| Quantified Difference | 5-fold decrease in IC50 (200 nM vs. 1000 nM) |
| Conditions | In vitro [3H]spiperone binding assay against rat dopamine D2 receptor |
Why This Matters
Procuring the 6-methoxy intermediate ensures the synthesized antiemetic agent achieves the necessary target affinity, whereas the 6-hydroxy analog yields a significantly less potent compound unsuitable for therapeutic development.
- [1] BindingDB. BDBM50023804: 6-Methoxy-1H-benzotriazole-5-carboxylic acid (1-allyl-pyrrolidin-2-ylmethyl)-amide (Alizapride). IC50 200 nM. 2025. View Source
- [2] BindingDB. BDBM50023836: 6-Hydroxy-1H-benzotriazole-5-carboxylic acid (1-allyl-pyrrolidin-2-ylmethyl)-amide. IC50 1000 nM. 2025. View Source
